molecular formula C7H11NS B13952500 4-Methyl-2-propylthiazole CAS No. 52414-87-6

4-Methyl-2-propylthiazole

Cat. No.: B13952500
CAS No.: 52414-87-6
M. Wt: 141.24 g/mol
InChI Key: WUISKNCHCVXERE-UHFFFAOYSA-N
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Description

4-Methyl-2-propylthiazole (CAS 52414-87-6) is an alkyl-substituted thiazole derivative of significant interest in scientific research and development. With a molecular formula of C7H11NS and a molecular weight of 141.24 g/mol, this compound is characterized as a colorless to yellow oily liquid and is noted for its green, vegetable, and tropical fruit-like odor . This organoleptic profile makes it a valuable compound in the field of flavor and aroma chemistry, where it is studied for its contributions to the sensory characteristics of various food products . The thiazole ring system is a prominent heterocyclic scaffold in organic and medicinal chemistry. As such, this compound serves as a key intermediate and building block for the synthesis of more complex molecules . Its structure is amenable to further functionalization, enabling the exploration of structure-activity relationships in the development of novel compounds with potential applications in pharmaceutical and agrochemical research . The synthesis of this compound is typically achieved through classic methods such as the Hantzsch thiazole synthesis, which involves the condensation of specific precursors like a α-haloketone and a thioamide . Researchers utilize this compound with the understanding that it is provided strictly for research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures should be observed in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52414-87-6

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

4-methyl-2-propyl-1,3-thiazole

InChI

InChI=1S/C7H11NS/c1-3-4-7-8-6(2)5-9-7/h5H,3-4H2,1-2H3

InChI Key

WUISKNCHCVXERE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Methyl 2 Propylthiazole

Thiazole (B1198619) Ring Construction Strategies Relevant to 4-Methyl-2-propylthiazole Synthesis

The formation of the disubstituted thiazole ring is the foundational step in producing this compound. Methodologies generally focus on the efficient and regioselective cyclization of acyclic precursors.

Cyclization Reactions and Precursor Utilization

The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis. mdpi.comsmolecule.com This reaction involves the condensation of an α-haloketone with a thioamide. mdpi.com To specifically synthesize this compound, the reaction would require the precursors detailed in the table below.

Table 1: Precursors for Hantzsch Synthesis of this compound

Precursor Type Chemical Name Role in Final Structure
α-Haloketone 1-Chloroacetone (or 1-Bromoacetone) Provides the C4-methyl group and the C5-carbon of the thiazole ring.

The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Variations of this method exist, including the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide to produce 5-aminothiazoles. smolecule.com Other approaches include the reaction of α-oxodithioesters with cyanamide (B42294) and α-bromoketones, which offers a pathway to highly functionalized aminothiazoles. researchgate.net

Strategic Functionalization of the Thiazole Core

Strategic functionalization allows for the introduction of desired substituents onto the thiazole ring with high regioselectivity. This can be achieved either by selecting appropriately substituted precursors for a de novo synthesis like the Hantzsch reaction or by modifying a pre-existing thiazole core. smolecule.com For instance, the electronic properties of the thiazole ring influence its reactivity; the propyl group at the C4 position can increase the electron density at the adjacent C5 position, making it more susceptible to electrophilic attack.

Palladium-catalyzed C-H activation has also emerged as a powerful technique for the regioselective arylation of thiazoles, typically at the 5-position, under mild, ligand-free conditions. smolecule.com This highlights the ability to selectively functionalize specific positions on the thiazole core post-synthesis.

Regioselective Modification and Derivatization of this compound

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogs and congeners. These modifications can target the existing side chains or other positions on the heterocyclic ring.

Side Chain Elaboration and Substitution Chemistry

The methyl and propyl groups attached to the thiazole ring are amenable to various chemical transformations. The nature of these side chains significantly influences the bulk properties and morphology of resulting materials, such as polymers. rsc.orgresearchgate.net While direct elaboration on this compound is not extensively detailed, general principles of organic synthesis can be applied. For example, radical halogenation of the alkyl side chains could introduce a handle for subsequent nucleophilic substitution, allowing for the extension or functionalization of the chains. A patented process describes the preparation of 4-Methyl-5-(2-chloroalkyl)-thiazoles, demonstrating the feasibility of introducing reactive functional groups onto the side chains of a thiazole ring, which can then be used for further derivatization. google.com

Synthesis of this compound Analogs and Congeners

A primary goal of thiazole chemistry is the synthesis of analogs with varied substituents to explore structure-activity relationships. Research has produced a wide array of thiazole derivatives by modifying the core structure of molecules like this compound. For example, a series of 2-(3-(methylamino)propyl)thiazole-4-carboxamides were designed as analogs of the natural product pretubulysin. nih.gov Similarly, extensive work has been done on synthesizing amino acid-derived thiazole peptidomimetics, where substitutions at the N- and C-termini of a thiazole scaffold led to various analogs. nih.gov

The synthesis of these congeners often employs the same foundational reactions, such as the Hantzsch synthesis, but with different precursors. One-pot, multi-component reactions are also utilized to generate complex thiazole derivatives efficiently. nih.gov

Table 2: Examples of Synthesized Thiazole Analogs

Analog Name Key Precursors/Method Reference
Ethyl 2-(Methylamino)-4-propylthiazole-5-carboxylate One-pot reaction of β-keto esters and thioureas promoted by Tribromoisocyanuric Acid. thieme-connect.com
2-Bromo-4-propylthiazole-5-carboxylic acid Hantzsch synthesis using α-bromo-4-oxohexanoic acid and thiourea.
2-(3-(Methylamino)propyl)thiazole-4-carboxamides Multi-step synthesis designed as pretubulysin analogs. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods that reduce waste, energy consumption, and the use of hazardous materials. researchgate.net The synthesis of thiazoles has been a fertile ground for the application of green chemistry principles.

Several innovative, eco-friendly strategies have been developed. researchgate.netbepls.com These include:

Visible-light-promoted synthesis : This approach utilizes visible light, often without a catalyst, to drive the formation of C-S and C-N bonds, providing a mild and green route to thiazoles and related heterocycles. rsc.orgorganic-chemistry.orgacs.orgnih.govnih.gov

One-pot, multi-component reactions : These reactions increase efficiency by combining multiple synthetic steps into a single operation, reducing solvent use and purification needs. mdpi.comnih.govthieme-connect.comijcce.ac.ir Methods using reagents like N-Bromosuccinimide (NBS) in water or tribromoisocyanuric acid (TBCA) have been shown to be effective. thieme-connect.comrsc.org

Solvent-free and catalyst-free conditions : Reactions conducted by grinding reagents together without any solvent or catalyst represent a highly sustainable approach, minimizing waste and simplifying workup procedures. tandfonline.com

Use of green solvents and catalysts : Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally friendly reaction media. researchgate.netrsc.org The use of reusable, solid-supported catalysts, such as silica-supported tungstosilicic acid, also contributes to a greener process. mdpi.com

Table 3: Overview of Green Synthesis Strategies for Thiazoles

Green Chemistry Approach Description Advantages References
Visible-Light Photoredox Catalysis Uses light energy to initiate reactions, often with a photocatalyst like Eosin Y. Mild conditions, high yields, avoids toxic reagents, sustainable. rsc.orgorganic-chemistry.org
One-Pot Synthesis Combines multiple reaction steps without isolating intermediates. Increased efficiency, reduced waste, atom economy. mdpi.comthieme-connect.comrsc.org
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. Rapid reaction times, higher yields, often solvent-free. researchgate.net
Grinding (Mechanochemistry) Reagents are ground together in a mortar and pestle without solvent. Catalyst- and solvent-free, simple, high yields, environmentally friendly. tandfonline.com

These methodologies demonstrate a significant shift towards more sustainable and efficient production of this compound and its derivatives, aligning with the broader goals of modern chemical synthesis.

Table of Mentioned Chemical Compounds

Chemical Name
1-Bromoacetone
1-Chloroacetone
2-(3-(Methylamino)propyl)thiazole-4-carboxamides
2-Bromo-4-propylthiazole-5-carboxylic acid
This compound
4-Methyl-5-(2-chloroalkyl)-thiazole
5-aminothiazoles
Butyramide
Carbon disulfide
Eosin Y
Ethyl 2-(Methylamino)-4-propylthiazole-5-carboxylate
N-Bromosuccinimide (NBS)
Polyethylene glycol (PEG)
Pretubulysin
Thiobutyramide
Tribromoisocyanuric acid (TBCA)
Tungstosilicic acid

Sophisticated Analytical and Spectroscopic Characterization of 4 Methyl 2 Propylthiazole and Its Derivatives

Advanced Chromatographic Techniques for Separation and Quantificationspectrabase.comrsc.orgchemicalbook.com

Chromatographic methods are indispensable for separating 4-Methyl-2-propylthiazole from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Analysisspectrabase.comnist.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. spectrabase.comnist.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

The NIST WebBook provides mass spectral data for 2-Propyl-4-methylthiazole, which is another name for this compound. nist.gov This data, obtained through electron ionization, is crucial for the identification of the compound in various samples. nist.gov The molecular formula is C7H11NS with a molecular weight of 141.234 g/mol . nist.gov

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC7H11NS nist.gov
Molecular Weight141.234 g/mol nist.gov
CAS Registry Number52414-87-6 nist.gov
InChIKeyWUISKNCHCVXERE-UHFFFAOYSA-N nist.gov

This interactive table provides key identifiers for this compound, essential for its unambiguous identification in GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method Developmentspectrabase.comchemicalbook.com

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including thiazole (B1198619) derivatives. Method development in HPLC involves the optimization of several parameters to achieve the desired separation. tubitak.gov.tr These parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings. tubitak.gov.trgoogle.com

For thiazole compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The development of a robust HPLC method requires a systematic approach to optimize these parameters to ensure good resolution, sensitivity, and accuracy. tubitak.gov.tr The use of a suitable buffer in the mobile phase can be critical for achieving good peak shape and reproducibility for ionizable compounds. sielc.com

Spectroscopic Methods for Elucidating Molecular Structure and Conformationnist.govchemeo.comnih.gov

Spectroscopic techniques are fundamental in determining the precise molecular structure and conformation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnist.govnih.govhmdb.cascielo.org.za

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. For this compound, ¹H NMR would show distinct signals for the protons of the methyl and propyl groups, as well as the proton on the thiazole ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide definitive evidence for the compound's structure. scielo.org.za Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. scielo.org.za The structure of related thiazole derivatives has been confirmed using IR and NMR data. google.com

Table 2: Predicted ¹H NMR Data for a Thiazole Derivative

ProtonChemical Shift (ppm)Multiplicity
Thiazole-H~6.84Singlet
Methyl-H~1.48Singlet

This interactive table showcases typical proton NMR chemical shifts for a thiazole ring system, aiding in structural confirmation. Data is based on a similar thiazole derivative. scielo.org.za

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studiesnist.govnih.gov

Mass spectrometry (MS) is not only used in conjunction with GC for identification but also as a standalone technique for molecular weight determination and structural elucidation through fragmentation analysis. nist.govwhitman.edu When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. msu.edu

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions is unique to the molecule's structure and provides valuable clues for its identification. libretexts.org For instance, the fragmentation of the propyl chain would lead to specific losses and the formation of stable carbocations, which would be observed in the mass spectrum. msu.edu The complexity of fragmentation patterns often allows mass spectra to be used as "fingerprints" for identifying compounds. msu.edu

Method Validation and Performance Evaluation in this compound Analysischemicalbook.com

The validation of analytical methods is a critical step to ensure their reliability and accuracy for their intended purpose. europa.euich.org According to ICH guidelines, validation involves evaluating several performance characteristics. ich.org

Key validation parameters include:

Accuracy : The closeness of the test results to the true value. ich.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org

Detection Limit (DL) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the DL. europa.euich.org

Quantitation Limit (QL) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of at least 10:1 is generally considered acceptable for QL. europa.eu

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org

Range : The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

A validation report should be generated, summarizing the results of the validation study. europa.eu

Investigations into the Biological and Biochemical Interactions of 4 Methyl 2 Propylthiazole

Enzyme Modulation and Receptor Binding Studies

Direct studies on the enzyme modulation or receptor binding profile of 4-Methyl-2-propylthiazole are not extensively documented. However, research on the wider family of thiazole-containing compounds demonstrates their capacity to interact with various biological targets.

Thiazole (B1198619) derivatives have been investigated as inhibitors of several enzymes. For example, certain phenylthiazole derivatives have been explored for their potential to inhibit enzymes like carbonic anhydrase IX, which is overexpressed in various tumors and contributes to the acidification of the tumor microenvironment. mdpi.com While these specific derivatives are structurally distinct from this compound, their activity highlights the potential of the thiazole ring to serve as a scaffold for enzyme inhibitors.

Receptor binding assays are a standard method to determine the interaction between a compound and a specific receptor, often using competitive binding with a radiolabeled ligand to determine binding affinity (Kd) and receptor density (Bmax). nih.gov These assays are typically conducted in multiwell plates using either filtration or scintillation proximity assay (SPA) formats to separate bound from free ligands. nih.govmerckmillipore.com Although this methodology is well-established, specific data from such assays for this compound is not available in the current body of literature.

Antimicrobial Activity Research (in vitro/non-clinical)

While specific antimicrobial data for this compound is sparse, extensive in vitro research has been conducted on the antimicrobial properties of various 2,4-disubstituted thiazole derivatives. mersin.edu.tr This body of work suggests that the thiazole nucleus is a promising pharmacophore for the development of new antimicrobial agents.

Studies consistently show that derivatives of the 4-methylthiazole (B1212942) scaffold exhibit activity against a range of pathogens. Gram-positive bacteria have been found to be more susceptible to certain thiazole derivatives than Gram-negative bacteria. nih.gov For instance, a study on novel 4-methylthiazole derivatives demonstrated valuable antibacterial effects compared to their anticandidal activity. mersin.edu.tr

The antifungal potential of this class of compounds is also significant. Research on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.015–3.91 µg/mL. nih.gov Further testing against clinical isolates of C. albicans confirmed a potent antifungal effect, with some derivatives showing higher activity than the standard antifungal agent nystatin. nih.gov

Below is a summary of in vitro antimicrobial activity for several thiazole derivatives, demonstrating the potential of this chemical class.

Compound ClassOrganism(s)Activity MetricResult
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)MIC Range0.008–7.81 µg/mL
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)MIC500.12–1.95 µg/mL
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)MIC900.24–3.91 µg/mL
Phenylthiazole derivativesMagnaporthe oryzaeEC501.29–2.65 µg/mL
2-Cyclohexylidenhydrazo-4-phenyl-thiazole (CPT)Candida albicansMIC Range0.4–1.9 µg/mL

Note: The data presented is for structurally related thiazole derivatives, not this compound itself. MIC = Minimum Inhibitory Concentration; MIC50/MIC90 = MIC required to inhibit 50%/90% of isolates; EC50 = Half maximal effective concentration.

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms underlying the biological activities of 4-methylthiazole derivatives have been explored in several contexts, particularly concerning their antimicrobial effects. Although direct mechanistic studies on this compound are lacking, research on related compounds provides valuable models.

One identified mechanism of antifungal action involves the disruption of the fungal cell wall. A study on 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) demonstrated that the compound targets the cell wall of Candida albicans. nih.gov Treatment with CPT resulted in a thinner cell wall, specifically affecting the glucan layer. The study found a significant reduction in the quantity of 1,3-β-D-glucan, a critical structural polymer, suggesting that the compound may interfere with its synthesis. This was further supported by the observation that mutant yeast strains with defective 1,3-β-glucan synthase showed reduced susceptibility to the compound. nih.gov

Another potential target for thiazole derivatives is fatty acid synthesis. The enzyme β-ketoacyl-acyl carrier protein synthase III (KAS III) is essential for the initiation of fatty acid synthesis in bacteria. A different derivative, 2-phenylamino-4-methyl-5-acetyl thiazole, has been identified as an inhibitor of Escherichia coli KAS III (ecKAS III), indicating that disruption of this metabolic pathway is another possible molecular mechanism of action for this class of compounds. nih.govdrugbank.com

Role in Non-Human Biological Systems (e.g., microbial metabolism, insect interactions)

Information regarding the specific role of this compound in non-human biological systems is not well-documented. However, a closely related isomer, 2-isopropyl-4-methylthiazole, is known to occur in nature and participate in microbial processes.

2-Isopropyl-4-methylthiazole has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov Its presence in various natural products, including Indonesian durian fruit (Durio zibethinus), red tomatoes, and coriander seed oil, suggests a role in the flavor and aroma profiles of these organisms. nih.gov It is also recognized as a Maillard reaction product, formed during the heating of food products, which contributes to the flavor of roasted meats. nih.gov These findings indicate that simple 2-alkyl-4-methylthiazoles can be products of microbial metabolism and play a role in the chemical ecology of fruits and other natural sources.

There is currently no specific research available detailing the interactions of this compound with insects, such as acting as a pheromone or attractant.

Environmental Dynamics and Fate of 4 Methyl 2 Propylthiazole

Occurrence and Distribution in Various Environmental Compartments

Direct monitoring data for 4-Methyl-2-propylthiazole in environmental matrices such as water, soil, and air are not widely available in the scientific literature. However, the occurrence of other thiazole (B1198619) derivatives, particularly benzothiazoles, has been documented in various environmental settings. Benzothiazoles are known to be released into the environment through industrial effluents and urban runoff, and have been detected in surface water, sediment, and indoor dust. Given that this compound is used as a flavoring agent, its release into the environment is likely to be more diffuse, potentially occurring through wastewater treatment plants and volatilization from food and waste.

The distribution of this compound in the environment will be dictated by its volatility, water solubility, and its tendency to sorb to soil and sediment. Predictions of its physicochemical properties can provide insights into its likely partitioning between air, water, and soil.

To estimate the environmental distribution of this compound, the US EPA's EPI (Estimation Programs Interface) Suite™, a well-established predictive tool, can be utilized. chemsafetypro.com

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound (EPI Suite™)

PropertyPredicted ValueImplication for Environmental Distribution
Log Octanol-Water Partition Coefficient (Kow)2.5Moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Water Solubility1,358 mg/LModerately soluble in water, suggesting potential for transport in surface and groundwater.
Henry's Law Constant1.15 x 10⁻⁵ atm-m³/moleIndicates a moderate potential for volatilization from water to the atmosphere.
Vapor Pressure0.29 mm Hg at 25°CSuggests the compound can exist in both the gaseous and particulate phases in the atmosphere.

These predicted values suggest that this compound will likely be distributed across all three environmental compartments: air, water, and soil. Its moderate water solubility and Henry's Law constant indicate that it can be transported in aquatic systems but also has a tendency to partition to the atmosphere.

Degradation Pathways and Transformation Products (Abiotic and Biotic)

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial metabolism.

Photolytic Transformation: The photodegradation of thiazole-containing compounds can occur, although the rate and mechanism are highly dependent on the specific chemical structure and the presence of other substances in the environment. Studies on other thiazole derivatives have shown that photodegradation can proceed via reaction with singlet oxygen through a [4+2] Diels-Alder cycloaddition, leading to the formation of an unstable endoperoxide that subsequently rearranges to various degradation products. nih.gov However, the presence of specific substituents, such as aryl rings, appears to be a key factor in this degradation pathway, and it is unclear if simple alkylthiazoles like this compound would undergo significant direct photolysis.

Hydrolytic Transformation: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of the thiazole ring to hydrolysis can vary. For instance, studies on 2-methyl-Δ2-thiazoline, a related compound, have shown that it is relatively stable in neutral solutions but hydrolyzes more rapidly under acidic conditions. chemsafetypro.com The hydrolysis of the thiazole ring in this compound under typical environmental pH conditions (pH 5-9) is expected to be a slow process and, therefore, may not be a significant degradation pathway.

Microbial Metabolism: The biodegradation of sulfur-containing heterocyclic compounds is a known environmental process carried out by various microorganisms. While specific studies on the microbial metabolism of this compound are lacking, general pathways for the degradation of similar compounds have been elucidated. Bacteria capable of degrading thiazoles often initiate the process through oxidation of the side chains or the heterocyclic ring itself.

For alkyl-substituted aromatic compounds, a common microbial degradation pathway involves the oxidation of the alkyl side chain. For instance, Pseudomonas species have been shown to oxidize n-propylbenzene through initial oxidation of the n-propyl side chain followed by beta-oxidation. chemsafetypro.com A similar initial step could occur for this compound, leading to the formation of hydroxylated and carboxylated intermediates.

Another potential pathway is the oxidation of the thiazole ring. The degradation of 2-mercaptobenzothiazole by Rhodococcus species involves hydroxylation of the benzothiazole ring, followed by ring cleavage. chemsafetypro.com It is plausible that microorganisms could utilize similar enzymatic machinery to degrade this compound, ultimately leading to the mineralization of the compound to carbon dioxide, water, sulfate, and ammonia.

The predicted biodegradation from EPI Suite™ suggests that this compound is not readily biodegradable, with a predicted ultimate biodegradation timeframe of weeks to months.

Table 2: Predicted Biodegradation of this compound (EPI Suite™)

ModelPrediction
BIOWIN3 (Ultimate Biodegradation)2.89 (weeks)
BIOWIN4 (Primary Biodegradation)3.58 (weeks-months)
BIOWIN5 (MITI Linear)0.29 (not readily biodegradable)
BIOWIN6 (MITI Non-Linear)0.16 (not readily biodegradable)

These predictions indicate that while biodegradation is expected to occur, it is not a rapid process, suggesting a potential for persistence in the environment.

Adsorption, Leaching, and Mobility Studies in Environmental Matrices

The mobility of this compound in the environment, particularly in soil and aquatic systems, is largely controlled by its adsorption to soil organic carbon and clay minerals. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile.

A higher Koc value indicates stronger adsorption to soil and lower mobility, while a lower Koc value suggests a greater potential for leaching into groundwater. The predicted log Koc for this compound from EPI Suite™ is 2.27, which corresponds to a Koc value of approximately 186 L/kg.

Table 3: Predicted Soil Adsorption and Mobility of this compound (EPI Suite™)

ParameterPredicted ValueInterpretation
Log Koc2.27Moderate sorption to soil and sediment.
Koc186 L/kgMedium mobility in soil.

Based on this predicted Koc value, this compound would be classified as having medium mobility in soil. This suggests that while it will be subject to some retardation in its movement through the soil profile due to adsorption, there is still a potential for it to leach into groundwater, particularly in soils with low organic carbon content. The actual extent of leaching will also depend on factors such as soil type, rainfall intensity, and the rate of degradation.

Computational and Theoretical Studies on 4 Methyl 2 Propylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the molecular and electronic structure of thiazole (B1198619) derivatives. Methodologies such as B3LYP and HSEH1PBE with basis sets like 6-311++G(d,p) are commonly employed to predict molecular properties. researchgate.net

Studies on analogous compounds, such as 4-methyl-5-thiazoleethanol, provide insight into the likely findings for 4-methyl-2-propylthiazole. researchgate.net These calculations yield optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles. researchgate.net Vibrational analysis allows for the prediction of infrared (IR) spectra, with specific vibrational bands corresponding to the C-C skeletal vibrations of the thiazole ring. researchgate.net

Electronic structure analysis focuses on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for a Thiazole Derivative

ParameterMethod/Basis SetDescription
Geometry Optimization B3LYP/6-311++G(d,p)Calculation of the lowest energy molecular structure, providing bond lengths and angles. researchgate.net
Vibrational Frequencies B3LYP/6-311++G(d,p)Prediction of infrared spectra and assignment of vibrational modes. researchgate.net
Electronic Properties B3LYP/6-311++G(d,p)Determination of HOMO-LUMO energies and the energy gap, indicating chemical reactivity. researchgate.net
Solvent Effects Polarizable Continuum Model (PCM)Simulation of how different solvents influence the molecule's electronic structure and stability. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For thiazole derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological macromolecules, such as proteins. nih.govnih.gov

These simulations can validate the results of molecular docking by assessing the stability of a predicted ligand-protein complex in a dynamic environment that often includes solvent molecules. nih.gov By tracking the trajectory of the molecule, researchers can perform a conformational analysis to identify the most stable and frequently adopted shapes (conformations) of the molecule. This is particularly important for flexible molecules, as the bioactive conformation might not be the lowest energy state in isolation.

MD simulations on thiazole-containing compounds have been used to explore their binding stability with targets like DNA gyrase B and cyclin-dependent kinases (CDKs), confirming that the ligand remains stably bound within the active site throughout the simulation. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR analyses have revealed key structural features that govern their efficacy as inhibitors of various enzymes or as antimicrobial agents. nih.govnih.gov These studies involve systematically modifying the thiazole scaffold—for instance, by changing substituents at the 2, 4, and 5 positions—and observing the resulting impact on activity. researchgate.net SAR studies on 4-phenylthiazole (B157171) analogs, for example, have shown that the electronic properties and shape of substituents on the phenyl ring are critical for potent enzyme inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models to predict the biological activity of compounds. researchgate.net These models correlate variations in activity with changes in physicochemical properties, which are quantified by molecular descriptors. nih.gov Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov

A QSAR model might reveal that a compound's activity is dependent on descriptors such as molecular weight, lipophilicity (LogP), polar surface area, and specific topological indices. researchgate.netnih.gov Such models serve as predictive tools to guide the design of novel thiazole derivatives with enhanced potency. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Thiazole Derivatives

Descriptor ClassExample DescriptorsRelevance
Topological Wiener index, GALVEZ indicesDescribe molecular size, shape, and branching. researchgate.netnih.gov
3D Descriptors GETAWAY, 3D-MoRSEEncode information about the three-dimensional arrangement of atoms. nih.gov
Physicochemical Molecular Weight, Polar Surface AreaRelate to the molecule's absorption, distribution, and transport properties. researchgate.net
Electronic Andrews affinityReflects the molecule's potential for intermolecular interactions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazole derivative) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial for predicting ligand-protein interactions at the atomic level and is widely used in drug discovery. nih.gov

In a typical docking study, a thiazole derivative is placed into the binding site of a target protein, and an algorithm calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity (often expressed in kcal/mol). mdpi.com The results provide a detailed 3D model of the complex, highlighting key interactions that stabilize the binding.

Docking studies of various thiazole-based compounds have identified critical interactions with the amino acid residues of their respective targets. These interactions commonly include:

Hydrogen bonds: Formed with residues like ASN 142 and SER 144 in the SARS-CoV-2 main protease. mdpi.com

Hydrophobic interactions: Occur between the nonpolar parts of the ligand and hydrophobic residues in the binding pocket. researchgate.net

π-stacking and arene-cation interactions: Involving the aromatic thiazole ring and aromatic or charged residues like ARG96. researchgate.netsemanticscholar.org

The insights gained from molecular docking help explain the structure-activity relationships observed experimentally and guide the rational design of more potent and selective inhibitors. nih.gov

Table 3: Summary of Molecular Docking Studies on Thiazole Derivatives with Various Protein Targets

Thiazole Derivative ClassProtein TargetRange of Binding Scores (kcal/mol)Key Interacting Residues
Thiazole clubbed Pyridines SARS-CoV-2 Main Protease-5.8 to -8.6ASN 142, GLY 143, SER 144, GLU 166 mdpi.com
2,4-disubstituted Thiazoles Tubulin (Colchicine site)-13.88 to -14.50-
Chalcone-Thiazole Hybrids DNA Gyrase B--
Heterocycles linked Thiazoles Rho6 Protein-6.8 to -8.2Lys106, Arg96, Ser95 semanticscholar.org

Specialized Applications Research Involving 4 Methyl 2 Propylthiazole

Role in Agrochemical Research

The thiazole (B1198619) ring is a privileged scaffold in medicinal and agricultural chemistry, appearing in numerous biologically active compounds, including fungicides and dyes. wikipedia.orgglobalresearchonline.net Thiazole derivatives are investigated for a range of therapeutic and practical applications due to their diverse biological activities. globalresearchonline.netmdpi.com

Commercially significant thiazoles include fungicides such as Thifluzamide and Thiabendazole, which are used to control agricultural pests. wikipedia.org Research in this area often focuses on the synthesis of novel thiazole derivatives to screen for enhanced or new biological activities. mdpi.comresearchgate.net For example, new series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives have been synthesized and evaluated for their fungicidal and antiviral activities against pathogens like the tobacco mosaic virus (TMV). nih.govresearchgate.net Studies have shown that these compounds can possess a wide spectrum of fungicidal activity and exhibit protective, curative, and inactivation properties against viruses in vivo. nih.gov

While direct studies on the agrochemical properties of 4-Methyl-2-propylthiazole are limited, its structure fits the general profile of a candidate for such research. The specific combination of the methyl and propyl groups on the thiazole ring could modulate lipophilicity and interaction with biological targets, making it and its derivatives potential subjects for screening as new agrochemical agents.

Applications in Material Science and Polymer Chemistry

Thiazole derivatives are increasingly recognized for their utility in the development of advanced functional materials, particularly in the field of organic electronics. nbinno.com The unique electronic and structural properties of the thiazole ring make it a valuable building block for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and conducting polymers. nbinno.commdpi.com

A specific application involving a closely related structure is the use of 2-(4-methylthiazol-5-yl)ethanol azide (B81097) in the synthesis of novel copolymers. ucm.es In a study, this thiazole-containing monomer was incorporated into a polymer backbone via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method allows for the precise modification of polymer properties by introducing the functional thiazole moiety.

Table 2: Polymer Synthesis Incorporating a 4-Methylthiazole (B1212942) Derivative

Polymer Component Chemical Name Function Reference
Starting Polymer Poly(dipropargyl itaconate) Alkyne-functionalized polymer backbone ucm.es
Thiazole Monomer 2-(4-methylthiazol-5-yl)ethanol azide Azide-functionalized monomer for click reaction ucm.es
Reaction Type Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Covalent linking of the thiazole unit to the polymer ucm.es

| Resulting Polymer | Thiazole-functionalized itaconate-based copolymer | A new material with properties influenced by the incorporated thiazole rings | ucm.es |

This research demonstrates the potential of using 4-methylthiazole derivatives as functional components in advanced polymer synthesis, opening avenues for creating materials with tailored electronic, optical, or chelating properties.

Catalytic Applications and Green Chemistry Processes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient methods like microwave irradiation. bepls.com

The synthesis of the thiazole scaffold is an active area for the application of green chemistry principles. Research has demonstrated efficient, one-pot, multi-component procedures for creating substituted Hantzsch thiazole derivatives using reusable, silica-supported catalysts. researchgate.net Another example is the eco-friendly preparation of 4-methyl-5-formylthiazole, a key pharmaceutical intermediate, using a Pd/BaSO4 catalyzed hydrogenation. nih.gov This method is noted as being more suitable for industrial production than previous, less environmentally friendly methods. nih.gov

Furthermore, the Ugi reaction, a one-pot multicomponent reaction, has been described as a green and rapid method for synthesizing libraries of 4-methyl-1,2,3-thiadiazole derivatives for biological screening. nih.govresearchgate.net While this compound itself is not typically used as a catalyst, its synthesis and the synthesis of related functionalized thiazoles are increasingly being approached through green, catalytic methodologies that improve efficiency and reduce environmental impact.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Methyl-2-propylthiazole, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazole derivatives typically involves cyclization reactions, condensation of thioamides with α-halo ketones, or multi-step protocols using substituted aldehydes and aminothiophenols. For example, refluxing substituted benzaldehydes with aminothiophenol in ethanol/acetic acid under controlled conditions (4–24 hours) is a standard approach . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency but require careful temperature control to avoid side reactions .
  • Catalyst use : Glacial acetic acid (5 drops) accelerates Schiff base formation in condensation reactions .
  • Yield improvement : Extended reflux durations (e.g., 18 hours) and post-reaction crystallization (water-ethanol mixtures) improve purity and yield (up to 85% in some cases) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Answer:
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.0–8.5 ppm) and thiazole ring protons (δ 2.3–3.8 ppm) are diagnostic. For example, methyl groups on the thiazole ring appear as singlets near δ 2.37 ppm .
  • IR spectroscopy : C=N stretches (~1600 cm⁻¹) and C-S bonds (~690 cm⁻¹) confirm thiazole ring formation .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from impurities, stereochemical variations, or overlapping signals. Strategies include:

  • Cross-validation : Compare experimental NMR data with NIST Chemistry WebBook reference spectra .
  • 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating <sup>1</sup>H and <sup>13</sup>C shifts .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .

Advanced: What design principles enhance the bioactivity of thiazole derivatives, and how are structure-activity relationships (SAR) studied?

Answer:

  • Substituent engineering : Electron-withdrawing groups (e.g., -NO₂, -Br) on aryl rings improve binding to biological targets (e.g., enzymes) .
  • Hybrid scaffolds : Incorporating triazole or benzimidazole moieties (e.g., compound 9c in ) enhances pharmacokinetic properties .
  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates binding poses and interaction energies with target proteins (e.g., compound 9c’s binding to active sites in ) .

Advanced: How do substituent modifications on the thiazole ring affect physicochemical properties?

Answer:

  • Solubility : Hydrophilic substituents (e.g., -OH, -OCH₃) increase aqueous solubility (e.g., 0.25 mM for methoxy derivatives vs. 0.18 mM for methyl derivatives) .
  • Melting points : Bulky substituents (e.g., bromophenyl) raise melting points due to enhanced crystal packing (e.g., 115°C for 4-methoxyphenyl vs. 81°C for 4-methylphenyl derivatives) .

Methodological: What computational approaches are used for conformational analysis and molecular docking of thiazole derivatives?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties and stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .
  • Docking protocols : Use Glide SP or Induced Fit Docking to simulate ligand-protein interactions (e.g., ruthenium-thiazole complexes in ) .

Data Analysis: How is the purity and structural integrity of synthesized this compound validated?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities (<2% area).
  • Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (e.g., C: 69.68% vs. 69.59% in ) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 242.22 for C₁₄H₁₁NOS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.